molecular formula C21H24N4O4S2 B2979372 N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide CAS No. 851978-62-6

N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide

Cat. No.: B2979372
CAS No.: 851978-62-6
M. Wt: 460.57
InChI Key: VVHOCNYXGDVBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₁H₂₄N₄O₄S₂
Molecular Weight: 460.6 g/mol
CAS Number: 851978-62-6
Structural Features:

  • A benzohydrazide core substituted with a 4-(piperidin-1-ylsulfonyl) group at the para position.
  • The hydrazide nitrogen is linked to a 4-ethoxy-substituted benzo[d]thiazole moiety.

Properties

IUPAC Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S2/c1-2-29-17-7-6-8-18-19(17)22-21(30-18)24-23-20(26)15-9-11-16(12-10-15)31(27,28)25-13-4-3-5-14-25/h6-12H,2-5,13-14H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOCNYXGDVBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a piperidine sulfonamide group, which is hypothesized to influence its biological activity. The structural formula can be represented as follows:

C20H22N4O2S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : The compound has shown promising in vitro activity against Mycobacterium tuberculosis (Mtb). In a study, derivatives demonstrated significant inhibition with minimum inhibitory concentration (MIC) values ranging from 100 to 250 µg/mL against Mtb strains .
  • Anticancer Activity : The compound may interfere with tubulin polymerization, a mechanism shared by several anticancer agents. Related piperazine derivatives have exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely tied to its structural features. The presence of the benzothiazole and piperidine groups appears crucial for enhancing activity:

Compound Substituent MIC (µg/mL) Inhibition (%)
7aH25098
12aH10099

Table 1 summarizes the MIC and inhibition percentages of selected derivatives, indicating that modifications in substituents can significantly affect potency .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Anti-Tubercular Activity : A recent study evaluated various benzothiazole derivatives against Mtb H37Rv. Compounds with similar structures showed promising anti-tubercular properties, with selected compounds achieving better bioavailability and selectivity compared to traditional treatments .
  • Cytotoxicity in Cancer Models : In vitro studies using breast cancer cell lines demonstrated that certain piperazine derivatives exhibited cytotoxicity comparable to established chemotherapeutics, suggesting potential repurposing for cancer treatment .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

A series of structurally related benzohydrazide derivatives with variations in substituents on the benzothiazole ring and sulfonyl-piperidine groups have been synthesized and studied. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N'-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide (Target Compound) 851978-62-6 C₂₁H₂₄N₄O₄S₂ 460.6 4-Ethoxybenzothiazole; unmodified piperidine sulfonyl group
N'-(4-Methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide 851977-89-4 C₂₀H₂₂N₄O₃S₂ 430.5 Methyl instead of ethoxy on benzothiazole; reduced lipophilicity
4-((2-Ethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide 851979-01-6 C₂₁H₂₃FN₄O₃S₂ 462.6 Fluorine at benzothiazole position 4; 2-ethylpiperidine sulfonyl group
N'-(4-Fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide 851978-93-3 C₂₀H₂₁FN₄O₃S₂ 448.5 Fluorine on benzothiazole; 2-methylpiperidine sulfonyl group
4-[Bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide 325987-71-1 C₂₀H₂₁Cl₂N₃O₄S₂ 502.4 Bis(2-chloroethyl)sulfamoyl group instead of piperidine sulfonyl; benzamide (not hydrazide)

Key Observations :

  • Substituent Effects on Lipophilicity : The ethoxy group in the target compound increases lipophilicity compared to methyl or fluorine substituents, which may enhance tissue penetration but reduce aqueous solubility .
  • For example, 2-ethylpiperidine derivatives (CAS 851979-01-6) exhibit higher molecular weights and distinct pharmacokinetic profiles .
  • Biological Activity Trends : Compounds with electron-withdrawing groups (e.g., fluorine at position 4 of benzothiazole) show improved antimicrobial and antitumor activities in related benzohydrazide derivatives .

Q & A

Q. What are the optimal reaction conditions for synthesizing N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide?

  • Methodology: The synthesis of thiazole derivatives often involves condensation reactions under reflux. For example, ethanol with LiCl as a catalyst has been used to synthesize analogous hydrazine-linked thiazoles (e.g., compounds 22b–22d in ). Key parameters include:
  • Solvent: Ethanol or acetone (dry conditions for moisture-sensitive steps).
  • Catalysts: LiCl or Pd-based catalysts for coupling reactions.
  • Temperature: Reflux (70–80°C) for 4–6 hours.
  • Purification: Recrystallization from methanol or ethyl acetate, followed by filtration and drying.
    Reference: Synthesis protocols for structurally similar compounds in and .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodology:
  • Melting Point Analysis: Compare experimental values with theoretical predictions (e.g., >280°C for high-purity solids; ).
  • Spectroscopy:
  • 1H/13C NMR: Confirm functional groups (e.g., sulfonyl, piperidinyl, and hydrazide peaks).
  • IR: Identify characteristic stretches (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹).
  • HPLC: Assess purity (>95% for biologically active compounds; ).
    Reference: Analytical techniques described in and .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

  • Methodology:
  • NF-κB Pathway Analysis: Use luciferase reporter assays to measure prolonged NF-κB activation (e.g., as demonstrated for piperidin-1-ylsulfonyl-containing compounds in ).
  • Dose-Response Studies: Evaluate adjuvant potentiation at concentrations ranging from 1–50 µM.
  • Gene Knockdown: siRNA targeting TLR signaling components to confirm pathway specificity.
    Reference: Mechanistic approaches in .

Q. How do structural modifications (e.g., substituents on the benzothiazole or piperidine rings) impact bioactivity?

  • Methodology:
  • SAR Studies: Synthesize derivatives with varied substituents (e.g., halogenation, methoxy groups) and test antimicrobial or anti-inflammatory activity.
  • Computational Modeling: Dock modified structures into target proteins (e.g., TLR4/MD2 complex) using AutoDock Vina.
  • Data Interpretation: Correlate logP values with membrane permeability (e.g., trifluoromethyl groups enhance lipophilicity; ).
    Reference: SAR frameworks in and .

Critical Analysis of Contradictions

  • Synthetic Yield Variability: reports yields >39% for hydrazine derivatives, while notes yields as low as 6% for sterically hindered analogs. This highlights the need for tailored optimization (e.g., microwave-assisted synthesis to improve efficiency).
  • Biological Activity: Piperidin-1-ylsulfonyl derivatives in show adjuvant activity, whereas emphasizes antimicrobial effects. Context-dependent bioactivity suggests multi-target potential requiring further validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.